![molecular formula C9H16N2 B15230133 2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-](/img/structure/B15230133.png)
2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diazatricyclo[33113,7]decane, 2-methyl- is a heterocyclic organic compound with the molecular formula C9H16N2 It is characterized by a tricyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a cyclic ketone or aldehyde, followed by cyclization to form the tricyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation, crystallization, or chromatography are employed to achieve the required purity levels for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a chemical reaction or a biological system.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Diazabicyclo[3.3.1]nonane
- 2,6-Diazatricyclo[3.3.1.13,7]decane
Uniqueness: 2,6-Diazatricyclo[3.3.1.13,7]decane, 2-methyl- is unique due to its specific tricyclic structure and the presence of two nitrogen atoms. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications that similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C9H16N2 |
|---|---|
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
2-methyl-2,6-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H16N2/c1-11-8-2-6-3-9(11)5-7(4-8)10-6/h6-10H,2-5H2,1H3 |
InChI-Schlüssel |
LUQRPHRPONSIJV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CC3CC1CC(C2)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



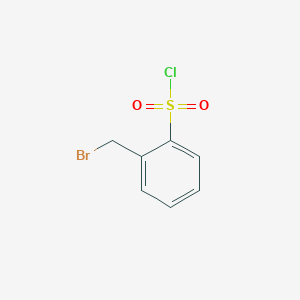

![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetic acid](/img/structure/B15230085.png)

![4-Trans-[(boc)2-guanidino]cyclohexanecarboxylicacid](/img/structure/B15230094.png)
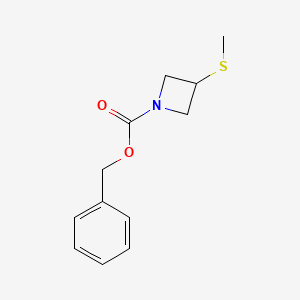
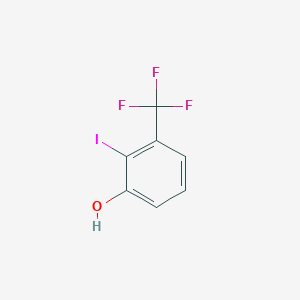
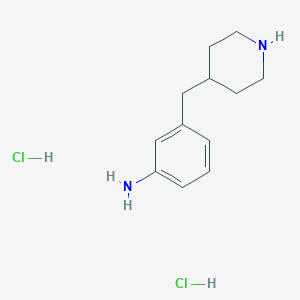

![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-1-amine](/img/structure/B15230121.png)
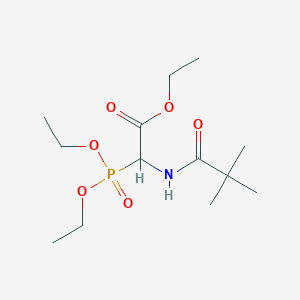
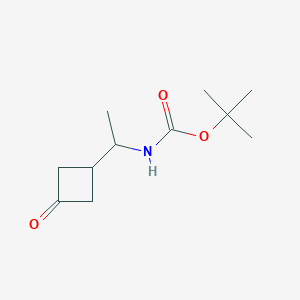
![5-Oxo-5H-imidazo[2,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B15230152.png)
